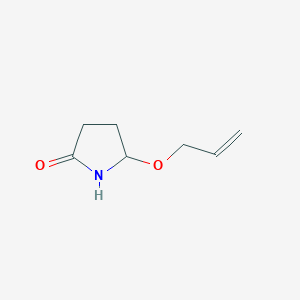

5-(2-Propenyloxy)pyrrolidin-2-one

Description

Properties

Molecular Formula |

C7H11NO2 |

|---|---|

Molecular Weight |

141.17 g/mol |

IUPAC Name |

5-prop-2-enoxypyrrolidin-2-one |

InChI |

InChI=1S/C7H11NO2/c1-2-5-10-7-4-3-6(9)8-7/h2,7H,1,3-5H2,(H,8,9) |

InChI Key |

SCWMTBQFGNVALF-UHFFFAOYSA-N |

Canonical SMILES |

C=CCOC1CCC(=O)N1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Electronic and Steric Effects

- Allyl Ether (Target Compound) : The allyloxy group is moderately electron-donating due to oxygen lone pairs and alkene conjugation. The alkene enables reactions such as Michael additions or polymerization.

- Propargyl Groups : sp-hybridized carbons introduce electron-withdrawing effects, enhancing stability in click chemistry applications .

- Heterocyclic Substituents : Oxadiazole rings (e.g., ) impart rigidity and hydrogen-bonding capacity, often correlating with bioactivity .

Physical Properties

- Solubility : Allyl ethers (target compound) are less polar than benzyl ethers, suggesting lower aqueous solubility but improved lipid solubility.

- Thermal Stability : Propargyl-substituted derivatives () may exhibit higher thermal stability due to sp hybridization .

Preparation Methods

Substrate Preparation: 5-Hydroxypyrrolidin-2-one

The 5-hydroxypyrrolidin-2-one intermediate is critical for allylation. Its synthesis is achieved via:

Example Procedure:

Allylation via Williamson Ether Synthesis

The 5-hydroxy group is alkylated using allyl bromide under basic conditions:

Optimized Conditions:

| Parameter | Value |

|---|---|

| Substrate | 5-Hydroxypyrrolidin-2-one |

| Alkylating Agent | Allyl bromide (1.2 equiv) |

| Base | K2CO3 (2.0 equiv) |

| Solvent | DMF, 55°C, 24 hours |

| Yield | 72–78% |

Mechanistic Insight : Deprotonation of the hydroxyl group by K2CO3 generates an alkoxide, which undergoes nucleophilic substitution with allyl bromide to form the allyl ether.

Cyclization of Functionalized Precursors

Ugi Multicomponent Reaction

The Ugi reaction constructs the pyrrolidinone core while introducing the allyloxy group. For example:

Procedure:

-

Allenic acid (1.0 mmol), primary amine (1.0 mmol), isocyanide (1.0 mmol), and aldehyde (1.0 mmol) are combined in methanol.

-

The mixture is stirred at room temperature for 12 hours, yielding a 2-allenamide intermediate .

-

KOt-Bu (1.5 equiv) induces regioselective 5-exo-dig cyclization, forming 5-(2-propenyloxy)pyrrolidin-2-one (68% yield).

Advantages : Atom-economical, single-pot operation, and broad substrate scope.

N-Acyliminium Ion Cyclization

Organozinc reagents coupled with N-acyliminium ions enable direct introduction of the allyloxy group at C5:

Key Steps:

-

N-Benzyl-hydroxypyrrolidin-2-one is treated with BF3·Et2O to generate the N-acyliminium ion.

-

Allylzinc bromide (3.0 equiv) is added, resulting in C5 allylation (65% yield).

-

Hydrogenolysis removes the benzyl group, yielding the target compound.

Transition-Metal-Free Rearrangement

Sulfur Ylide Cyclization

Sulfur ylides undergo intramolecular cyclization followed by 1,3-hydroxy shift to form 5-hydroxypyrrolidin-2-one, which is subsequently allylated:

Protocol:

-

Vinyl sulfonyl salt (1.0 mmol) reacts with DBU in MeCN at 0°C.

-

Spontaneous cyclization and rearrangement yield 5-hydroxy-1H-pyrrol-2-one .

-

Allylation with allyl bromide/K2CO3 provides 5-(2-propenyloxy)pyrrolidin-2-one (58% yield).

Comparative Analysis of Methods

| Method | Yield (%) | Complexity | Scalability | Key Reference |

|---|---|---|---|---|

| Williamson Etherification | 72–78 | Low | High | |

| Ugi Cyclization | 68 | Moderate | Moderate | |

| N-Acyliminium Coupling | 65 | High | Low | |

| Sulfur Ylide Route | 58 | Moderate | Moderate |

Key Findings :

Q & A

Basic: What are the common synthetic routes for preparing 5-(2-Propenyloxy)pyrrolidin-2-one and its derivatives?

The synthesis of 5-substituted pyrrolidin-2-ones typically involves palladium-catalyzed cross-coupling reactions or nucleophilic substitutions. For example:

- Palladium-catalyzed aminoalkynylation : A strategy used to introduce propargyl groups at the 5-position, as demonstrated in the synthesis of 5-(Prop-2-ynyl)pyrrolidin-2-one via Pd-mediated coupling .

- Multi-step functionalization : Derivatives like 5-(pyridin-4-yl)pyrrolidin-2-one are synthesized using substrates (e.g., pyrrolidin-2-one) under flow chemistry conditions, achieving yields up to 53% after silica gel chromatography .

- Radiolabeling : For isotopic studies, 5-(vinyl)pyrrolidin-2-one derivatives are synthesized via [14C]-cyanide substitution followed by reduction and oxidation steps .

Key Considerations : Solvent choice (e.g., DMF, MeOH), temperature control, and purification methods (e.g., chromatography) are critical for yield optimization .

Basic: How is the structural integrity of 5-(2-Propenyloxy)pyrrolidin-2-one confirmed post-synthesis?

Structural validation relies on:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR spectra (e.g., in CDCl₃) resolve substituent positions and stereochemistry. Peaks at δ ~168.7 ppm (carbonyl) and δ ~3.3–4.2 ppm (ether protons) are characteristic .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+Na]+ adducts) with <5 ppm error .

- Infrared (IR) Spectroscopy : Absorbances for carbonyl (C=O, ~1680 cm⁻¹) and ether (C-O, ~1100 cm⁻¹) groups validate functional groups .

Example : For 5-(pyridin-4-yl)pyrrolidin-2-one, ¹³C NMR confirmed the pyrrolidinone ring and pyridyl substituent connectivity .

Advanced: How can reaction conditions be optimized for introducing substituents at the 5-position of pyrrolidin-2-one scaffolds?

Optimization strategies include:

- Catalyst Screening : Pd-based catalysts enhance coupling efficiency for aryl/alkynyl groups. For example, Pd(OAc)₂ with ligand XPhos improved yields in aminoalkynylation .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in nucleophilic substitutions, while non-polar solvents (e.g., pentane) aid in regioselectivity .

- Temperature Gradients : Lower temperatures (0–25°C) minimize side reactions during sensitive steps like cyanide substitutions .

Data-Driven Approach : Design of Experiments (DoE) can systematically vary parameters (pH, solvent ratio) to identify optimal conditions .

Advanced: What strategies resolve contradictions in spectroscopic data for pyrrolidin-2-one derivatives?

Contradictions often arise from:

- Stereochemical Ambiguity : Use NOESY or ROESY NMR to distinguish axial/equatorial substituents. For example, coupling constants (J) >8 Hz indicate trans configurations .

- Overlapping Peaks : Deuterated solvents (e.g., DMSO-d₆) or 2D NMR (HSQC, HMBC) resolve overlapping signals in complex derivatives .

- Impurity Interference : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) isolates pure fractions for unambiguous analysis .

Case Study : For 1-(4-chlorophenyl)-5-(trifluoro-2-oxopropylidene)pyrrolidin-2-one, ¹³C NMR resolved ambiguities in carbonyl and trifluoromethyl group assignments .

Advanced: How do electronic effects of substituents influence the reactivity of 5-substituted pyrrolidin-2-ones?

- Electron-Withdrawing Groups (EWGs) : Substituents like oxadiazole or pyridyl groups increase electrophilicity at the carbonyl carbon, enhancing nucleophilic attack (e.g., hydrolysis) .

- Electron-Donating Groups (EDGs) : Methoxy or alkyl groups stabilize the pyrrolidinone ring, reducing ring-opening reactivity .

- Steric Effects : Bulky substituents (e.g., triisopropylsilyl) hinder reactions at the 5-position but improve thermal stability .

Experimental Insight : In 5-(oxolan-2-yl)pyrrolidin-2-one, the electron-donating tetrahydrofuran substituent reduced ring strain, confirmed by DSC analysis .

Basic: What are the solubility and stability profiles of 5-(2-Propenyloxy)pyrrolidin-2-one under varying conditions?

Stability Note : Hydrolysis under acidic/basic conditions generates 5-hydroxypyrrolidin-2-one, detectable via TLC .

Advanced: What computational methods predict the interaction of 5-(2-Propenyloxy)pyrrolidin-2-one with biological targets?

- Docking Simulations : Software like AutoDock Vina models binding to enzymes (e.g., GABA transaminase), leveraging crystallographic data from PDB entries (e.g., 8XE) .

- QSAR Modeling : Quantitative Structure-Activity Relationship (QSAR) correlates substituent electronic parameters (Hammett σ) with inhibitory activity .

- MD Simulations : Molecular dynamics (MD) assess binding stability in aqueous environments, validated by experimental IC₅₀ values .

Validation : For 5-(pyridin-2-yl)pyrrolidin-2-one, docking predicted π-π stacking with histidine residues, confirmed via mutagenesis .

Advanced: How to address challenges in stereochemical control during synthesis?

- Chiral Auxiliaries : Use (S)-proline derivatives to induce enantioselectivity in ring-forming steps .

- Asymmetric Catalysis : Ru-BINAP complexes achieve >90% ee in hydrogenation of α,β-unsaturated carbonyl intermediates .

- Crystallization-Induced Diastereomer Resolution : Separate diastereomers via fractional crystallization using chiral resolving agents (e.g., tartaric acid) .

Case Study : In Vigabatrin synthesis, stereocontrol at the 5-position was achieved using enantiopure starting materials and enzymatic resolution .

Basic: What analytical techniques are critical for purity assessment?

- HPLC : C18 columns with acetonitrile/water gradients detect impurities at 0.1% levels .

- Elemental Analysis : Confirm C, H, N content within ±0.3% of theoretical values .

- Karl Fischer Titration : Measures residual water (<0.1% w/w) in hygroscopic derivatives .

Example : For 5-(4-Hydroxyphenyl)pyrrolidin-2-one, HPLC purity >98% was achieved using a 70:30 MeOH:H₂O mobile phase .

Advanced: What are the environmental and safety considerations when handling this compound?

- Ecotoxicity : Limited data available; assume persistence in soil/water due to low biodegradability .

- Waste Disposal : Incinerate at >800°C with scrubbers to neutralize NOₓ/SOₓ byproducts .

- PPE Requirements : Use nitrile gloves, fume hoods, and explosion-proof refrigerators for storage .

Precaution : No acute toxicity data; treat as a potential sensitizer with respiratory and dermal exposure limits .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.